molecular formula C22H39IN4O7S B11931333 Iodoacetyl-PEG4-biotin

Iodoacetyl-PEG4-biotin

Cat. No.: B11931333
M. Wt: 630.5 g/mol
InChI Key: XWCOXDYYHXPYQB-WFXMLNOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodoacetyl-PEG4-biotin is a compound that serves as a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a biotinylation reagent that reacts with sulfhydryl groups, making it useful for labeling proteins and other molecules. The compound is characterized by its ability to form stable thioether bonds, which are crucial for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodoacetyl-PEG4-biotin typically involves the reaction of biotin with a PEG linker that has an iodoacetyl functional group. The reaction conditions often require an organic solvent such as dimethylformamide (DMF) to dissolve the reactants. The iodoacetyl group reacts with the sulfhydryl groups of the target molecule, forming a stable thioether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at room temperature and requires specific storage conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Iodoacetyl-PEG4-biotin primarily undergoes substitution reactions, where the iodoacetyl group reacts with sulfhydryl groups to form thioether bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7.5 to 8.5 .

Common Reagents and Conditions

Major Products

The major product of the reaction is a biotinylated molecule with a stable thioether bond. This product retains the biological activity of the original molecule while adding the biotin moiety, which can be used for further biochemical applications .

Mechanism of Action

The mechanism of action of Iodoacetyl-PEG4-biotin involves the formation of a stable thioether bond between the iodoacetyl group and the sulfhydryl group of the target molecule. This reaction is facilitated by the PEG linker, which provides flexibility and solubility to the biotinylated product. The biotin moiety then interacts with streptavidin or avidin, enabling the detection, purification, or targeting of the biotinylated molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodoacetyl-PEG4-biotin is unique due to its specific reactivity with sulfhydryl groups and its longer PEG linker, which provides enhanced solubility and reduced steric hindrance. This makes it particularly useful for applications requiring stable and specific biotinylation under mild conditions .

Properties

Molecular Formula

C22H39IN4O7S

Molecular Weight

630.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1

InChI Key

XWCOXDYYHXPYQB-WFXMLNOXSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.